1-(3-(4-Bromophenoxy)azetidin-1-yl)ethanone
Overview
Description
1-(3-(4-Bromophenoxy)azetidin-1-yl)ethanone is a chemical compound with the molecular formula C11H12BrNO2 and a molecular weight of 270.12 g/mol . This compound features a bromophenoxy group attached to an azetidine ring, which is further connected to an ethanone moiety. The presence of the bromine atom and the azetidine ring makes this compound of interest in various chemical and pharmaceutical research fields.
Preparation Methods
The synthesis of 1-(3-(4-Bromophenoxy)azetidin-1-yl)ethanone typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.
Attachment of the Bromophenoxy Group: The bromophenoxy group is introduced via nucleophilic substitution reactions, where a bromophenol derivative reacts with the azetidine ring.
Formation of the Ethanone Moiety:
Industrial production methods for this compound would involve scaling up these reactions while ensuring optimal yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
1-(3-(4-Bromophenoxy)azetidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ethanone group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper iodide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-(4-Bromophenoxy)azetidin-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: It is used in the development of new materials and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 1-(3-(4-Bromophenoxy)azetidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The bromophenoxy group can interact with biological receptors or enzymes, potentially inhibiting their activity. The azetidine ring may also play a role in stabilizing the compound’s interaction with its targets, enhancing its overall efficacy .
Comparison with Similar Compounds
1-(3-(4-Bromophenoxy)azetidin-1-yl)ethanone can be compared with other similar compounds such as:
1-(3-(4-Chlorophenoxy)azetidin-1-yl)ethanone: This compound has a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
1-(3-(4-Fluorophenoxy)azetidin-1-yl)ethanone: The presence of a fluorine atom can significantly alter the compound’s properties, including its stability and interaction with biological targets.
1-(3-(4-Methylphenoxy)azetidin-1-yl)ethanone: The methyl group can affect the compound’s hydrophobicity and overall reactivity.
Properties
IUPAC Name |
1-[3-(4-bromophenoxy)azetidin-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c1-8(14)13-6-11(7-13)15-10-4-2-9(12)3-5-10/h2-5,11H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHURSZWTGGOEMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)OC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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